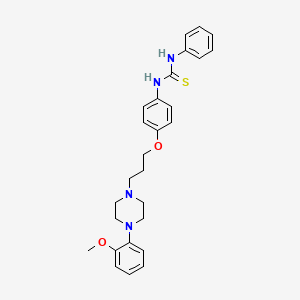
Thiourea, N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N’-phenyl- is a complex organic compound that belongs to the class of substituted thioureas
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N’-phenyl- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N’-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or neutral pH.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.
Substitution: Alkyl halides, acyl chlorides; conditionsbasic or neutral pH, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Thiourea, N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N’-phenyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of thiourea, N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N’-phenyl- involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiourea, N-(4-(3-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N’-phenyl-
- Thiourea, N-(4-(3-(4-chlorophenyl)-1-piperazinyl)propoxy)phenyl)-N’-phenyl-
- Thiourea, N-(4-(3-(4-fluorophenyl)-1-piperazinyl)propoxy)phenyl)-N’-phenyl-
Uniqueness
Thiourea, N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N’-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2-methoxyphenyl group enhances its ability to interact with certain molecular targets, making it a promising candidate for various applications .
Propriétés
Numéro CAS |
85868-76-4 |
|---|---|
Formule moléculaire |
C27H32N4O2S |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
1-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C27H32N4O2S/c1-32-26-11-6-5-10-25(26)31-19-17-30(18-20-31)16-7-21-33-24-14-12-23(13-15-24)29-27(34)28-22-8-3-2-4-9-22/h2-6,8-15H,7,16-21H2,1H3,(H2,28,29,34) |
Clé InChI |
ODWKFCLUFMZQQC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=C(C=C3)NC(=S)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


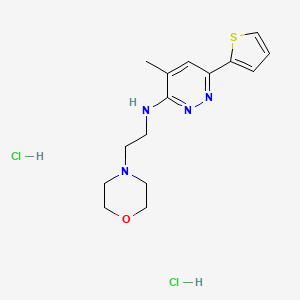

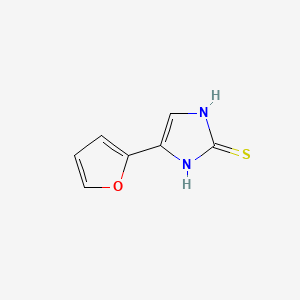
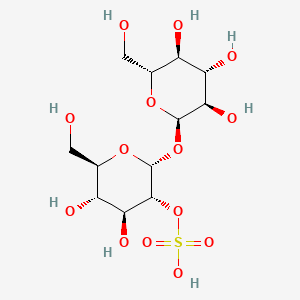
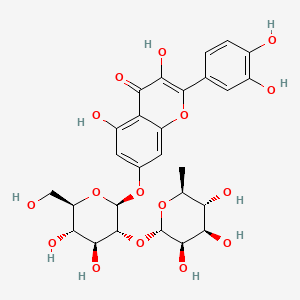
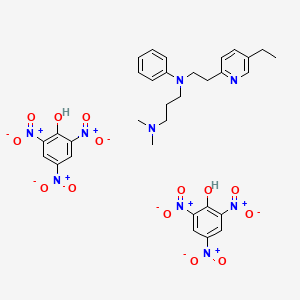
![1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B12739559.png)

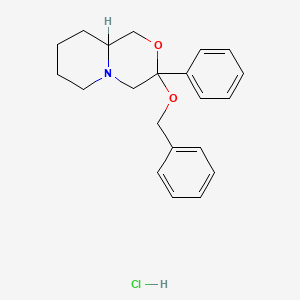
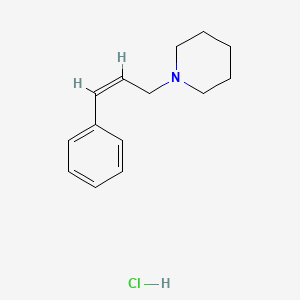
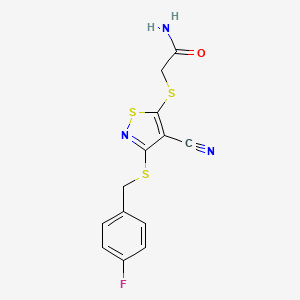
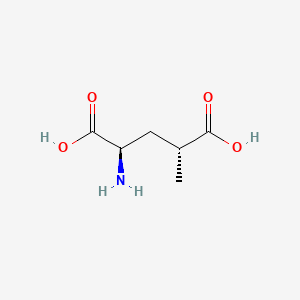
![oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane](/img/structure/B12739609.png)
![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
